molecular formula C5H12N4O B13121175 Piperazine-2-carbohydrazide

Piperazine-2-carbohydrazide

Cat. No.: B13121175
M. Wt: 144.18 g/mol
InChI Key: QVYRKKBRZGTCNX-UHFFFAOYSA-N
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Description

Piperazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring attached to a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carbohydrazide typically involves the reaction of piperazine with hydrazine derivatives. One common method includes the condensation of piperazine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields. The process involves the use of automated flow reactors where piperazine and hydrazine derivatives are continuously fed into the reactor, and the product is collected downstream .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .

Mechanism of Action

The mechanism of action of piperazine-2-carbohydrazide involves its interaction with biological targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . Additionally, its hydrazide group allows it to form Schiff bases with aldehydes and ketones, which can further interact with various biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the piperazine ring and the carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

piperazine-2-carbohydrazide

InChI

InChI=1S/C5H12N4O/c6-9-5(10)4-3-7-1-2-8-4/h4,7-8H,1-3,6H2,(H,9,10)

InChI Key

QVYRKKBRZGTCNX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C(=O)NN

Origin of Product

United States

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